REACTION_SMILES
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[CH:15]1([NH2:18])[CH2:16][CH2:17]1.[Cl:1][c:2]1[c:3]([S:11](=[O:12])(=[O:13])[NH2:14])[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[c:2]1([NH:18][CH:15]2[CH2:16][CH2:17]2)[c:3]([S:11](=[O:12])(=[O:13])[NH2:14])[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)c1cc([N+](=O)[O-])ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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NS(=O)(=O)c1cc([N+](=O)[O-])ccc1NC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |